molecular formula C15H10BrF2N B7978909 5-Bromo-1-(3,4-difluorobenzyl)-1H-indole

5-Bromo-1-(3,4-difluorobenzyl)-1H-indole

Cat. No.: B7978909
M. Wt: 322.15 g/mol
InChI Key: NVPHBSSXIHMUJP-UHFFFAOYSA-N
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Description

5-Bromo-1-(3,4-difluorobenzyl)-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a bromine atom at the 5-position and a 3,4-difluorobenzyl group attached to the nitrogen atom of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(3,4-difluorobenzyl)-1H-indole typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 5-bromoindole.

    N-Alkylation: The 5-bromoindole undergoes N-alkylation with 3,4-difluorobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reaction Conditions: The reaction is usually carried out at elevated temperatures (e.g., 80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(3,4-difluorobenzyl)-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles.

    Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products

    Substitution: Formation of 5-substituted indole derivatives.

    Oxidation: Formation of indole-2,3-diones.

    Reduction: Formation of reduced indole derivatives.

    Coupling: Formation of biaryl or more complex structures.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
5-Bromo-1-(3,4-difluorobenzyl)-1H-indole serves as a building block for synthesizing pharmaceutical compounds with therapeutic potential. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development aimed at treating diseases such as cancer and infections.

Indole Derivatives
Indole derivatives, including this compound, exhibit a wide range of biological activities such as anticancer, antimicrobial, and antioxidant properties. The presence of bromine and difluorobenzyl groups enhances the compound's reactivity and biological profile, making it valuable in designing new drugs .

Chemical Biology

Biological Activity
Research indicates that this compound can modulate enzyme activity and receptor interactions. Such interactions are crucial for understanding its mechanisms of action in biological systems. For instance, studies have shown that indole derivatives can induce apoptosis in cancer cells by influencing pathways associated with cell survival and proliferation .

Molecular Docking Studies
Molecular docking studies are commonly employed to investigate the binding affinity of this compound to various biological targets. These studies help elucidate the interactions between the compound and enzymes or receptors, providing insights into its potential therapeutic effects.

Anticancer Research

Cytotoxicity Studies
this compound has demonstrated significant cytotoxic effects against various cancer cell lines. For example, studies have shown that indole derivatives can selectively inhibit cancer cell growth while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing effective anticancer agents with fewer side effects .

Mechanism of Action
The anticancer activity of this compound may be attributed to its ability to inhibit specific signaling pathways involved in cancer cell survival. For instance, research has indicated that certain indole derivatives can inhibit glutathione S-transferase isozymes, contributing to their cytotoxic effects against cancer cells .

Antimicrobial Properties

Broad-Spectrum Activity
In addition to its anticancer properties, this compound has shown potential antimicrobial activity against various pathogens. This broad-spectrum activity makes it a candidate for further research in developing new antimicrobial agents .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Application Area Findings
Medicinal Chemistry Serves as a building block for synthesizing pharmaceuticals; potential in drug design for cancer therapy.
Chemical Biology Modulates enzyme activity; interacts with receptors; induces apoptosis in cancer cells .
Anticancer Research Demonstrates significant cytotoxicity against cancer cell lines; selective inhibition of cancer cell growth .
Antimicrobial Properties Exhibits broad-spectrum activity against various pathogens; potential for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-Bromo-1-(3,4-difluorobenzyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The presence of the bromine and difluorobenzyl groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    5-Bromoindole: Lacks the 3,4-difluorobenzyl group.

    1-(3,4-Difluorobenzyl)-1H-indole: Lacks the bromine atom at the 5-position.

    5-Chloro-1-(3,4-difluorobenzyl)-1H-indole: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

5-Bromo-1-(3,4-difluorobenzyl)-1H-indole is unique due to the presence of both the bromine atom and the 3,4-difluorobenzyl group. This combination can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-bromo-1-[(3,4-difluorophenyl)methyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrF2N/c16-12-2-4-15-11(8-12)5-6-19(15)9-10-1-3-13(17)14(18)7-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPHBSSXIHMUJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=CC3=C2C=CC(=C3)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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